8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 923229-51-0
VCID: VC4531083
InChI: InChI=1S/C19H21FN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,11,21H,6,9-10H2,1-3H3
SMILES: CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C
Molecular Formula: C19H21FN6O2
Molecular Weight: 384.415

8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 923229-51-0

Cat. No.: VC4531083

Molecular Formula: C19H21FN6O2

Molecular Weight: 384.415

* For research use only. Not for human or veterinary use.

8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 923229-51-0

Specification

CAS No. 923229-51-0
Molecular Formula C19H21FN6O2
Molecular Weight 384.415
IUPAC Name 6-[3-(2-fluoroanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C19H21FN6O2/c1-12-11-26-15-16(23(2)19(28)24(3)17(15)27)22-18(26)25(12)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,11,21H,6,9-10H2,1-3H3
Standard InChI Key POZVKOPHJQVMKQ-UHFFFAOYSA-N
SMILES CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

8-(3-((2-Fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses the molecular formula C₁₉H₂₁FN₆O₂ and a molecular weight of 384.415 g/mol. The structure integrates a purine-dione scaffold substituted with a 2-fluorophenylaminopropyl chain and three methyl groups at positions 1, 3, and 7 (Figure 1). The fluorine atom at the ortho position of the phenyl ring enhances electronegativity, influencing both solubility and receptor-binding affinity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number923229-51-0
Molecular FormulaC₁₉H₂₁FN₆O₂
Molecular Weight384.415 g/mol
IUPAC Name8-(3-((2-Fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
XLogP32.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound’s logP value of ~2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This property is critical for its potential as a central nervous system (CNS) drug candidate.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying its structure. While specific spectral data remain proprietary, general trends for analogous purine derivatives include:

  • ¹H NMR: Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and amine protons (δ 8.1–8.3 ppm).

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (δ 160–170 ppm) and fluorinated aromatic carbons (δ 115–125 ppm).

  • HRMS: A molecular ion peak at m/z 384.415 (calculated for C₁₉H₂₁FN₆O₂).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting from xanthine derivatives. A representative route includes:

  • Alkylation: Reaction of 1,3,7-trimethylxanthine with 3-chloropropylamine under basic conditions to introduce the propylamine side chain.

  • Fluorophenyl Coupling: Ullmann-type coupling with 2-fluoroaniline in the presence of a copper catalyst.

  • Cyclization: Acid-mediated cyclization to form the imidazo[2,1-f]purine ring system.

Industrial-scale production may employ continuous flow reactors to enhance yield (>75%) and reduce reaction times.

Reactivity and Stability

The compound exhibits sensitivity to strong acids/bases due to its purine-dione core. Key reactions include:

  • Oxidation: Susceptibility to peroxides at elevated temperatures, leading to N-oxide formation.

  • Reduction: Sodium borohydride selectively reduces the dione moiety to diols under controlled conditions.

Stability studies indicate degradation under UV light (t₁/₂ = 48 hours), necessitating storage in amber vials at -20°C.

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

Preliminary studies suggest affinity for 5-HT₆ receptors (Ki = 120 nM), a subtype implicated in cognitive function and depression. Molecular docking simulations reveal hydrogen bonding between the fluorophenyl group and Ser193/Asn197 residues in the receptor’s binding pocket.

Table 2: In Vitro Pharmacological Profile

Assay TypeResult
5-HT₆ Binding (Ki)120 ± 15 nM
CYP3A4 InhibitionIC₅₀ > 50 μM
Plasma Protein Binding89% (Human serum albumin)

Comparative Analysis with Structural Analogues

The 2-fluorophenyl substituent differentiates this compound from analogues like 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethylpurine-2,4-dione (CAS 923179-63-9). Fluorination increases metabolic stability (t₁/₂ = 3.7 vs. 2.1 hours for methoxy analogue) while maintaining similar receptor affinity.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to isolate active stereoisomers.

  • Target Deconvolution: Identifying off-target interactions via chemoproteomics.

  • Formulation Strategies: Nanoemulsions to enhance CNS delivery.

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